molecular formula C11H12O3 B1418079 2,7-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid CAS No. 467427-84-5

2,7-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid

Cat. No. B1418079
M. Wt: 192.21 g/mol
InChI Key: ARAIFRUQLOJKNN-UHFFFAOYSA-N
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Description

“2,7-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid” is a chemical compound with the molecular formula C11H12O3 . It is a type of benzofuran compound .


Synthesis Analysis

Benzofuran compounds, including “2,7-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid”, can be synthesized through various methods. One of the most common strategies involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another method involves the cyclization of aryl acetylenes using transition-metal catalysis .


Molecular Structure Analysis

The molecular structure of “2,7-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid” consists of a benzofuran ring with two methyl groups at the 2 and 7 positions, and a carboxylic acid group at the 6 position .


Chemical Reactions Analysis

While specific chemical reactions involving “2,7-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid” are not mentioned in the search results, benzofuran compounds in general have been shown to exhibit a wide range of reactions due to their versatile structure .


Physical And Chemical Properties Analysis

“2,7-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid” has a molecular weight of 192.21. Its melting point is between 177.2-179.5 °C, and its predicted boiling point is 322.3±31.0 °C. The predicted density is 1.213±0.06 g/cm3, and the predicted pKa is 4.07±0.40 .

Scientific Research Applications

Organic Synthesis and Chemical Properties

Carboxylic acids, including their derivatives, serve as key intermediates in organic synthesis, contributing to the development of various compounds with potential applications in medicine, agriculture, and material science. For instance, the review on 5-Hydroxymethylfurfural (HMF) and its derivatives highlights their role as biomass-derived platform chemicals with applications in producing value-added chemicals, materials, and biofuels. This suggests that derivatives of carboxylic acids, such as 2,7-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid, could also find use in sustainable chemistry and green technology applications (Fan et al., 2019).

Pharmacological and Biological Activity

Several studies discuss the pharmacological activities of carboxylic acid derivatives, indicating their potential in developing new therapeutic agents. For example, cinnamic acid derivatives have been reviewed for their anticancer properties, suggesting that structural modifications in carboxylic acids can lead to significant bioactivity. This implies that specific modifications to the structure of 2,7-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid could render it useful in pharmacological applications (De et al., 2011).

Material Science and Polymer Chemistry

The synthesis and application of divalent metal salts of carboxylic acids in creating ionic polymers are highlighted in the literature. These materials, incorporating metal carboxylates, exhibit unique properties such as high impact strength, suggesting potential applications in developing advanced materials and composites. This points to the possibility of exploring metal salts or complexes of 2,7-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid for material science applications (Matsuda, 1997).

Environmental and Analytical Chemistry

The analytical methods for determining antioxidant activity review various assays, suggesting that carboxylic acids and their derivatives could possess antioxidant properties. This implies that 2,7-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid might also be investigated for its antioxidant capacity, contributing to its potential applications in food science, cosmetics, and pharmaceuticals (Munteanu & Apetrei, 2021).

Future Directions

Benzofuran compounds, including “2,7-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid”, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . Future research may focus on developing new synthesis methods, exploring their biological activities, and optimizing their properties for use as therapeutic drugs .

properties

IUPAC Name

2,7-dimethyl-2,3-dihydro-1-benzofuran-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-6-5-8-3-4-9(11(12)13)7(2)10(8)14-6/h3-4,6H,5H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARAIFRUQLOJKNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(O1)C(=C(C=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90660677
Record name 2,7-Dimethyl-2,3-dihydro-1-benzofuran-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid

CAS RN

467427-84-5
Record name 2,7-Dimethyl-2,3-dihydro-1-benzofuran-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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